Ciprocinonide

Description

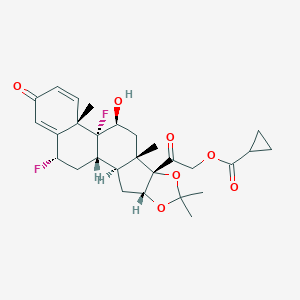

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F2O7/c1-24(2)36-22-11-16-17-10-19(29)18-9-15(31)7-8-25(18,3)27(17,30)20(32)12-26(16,4)28(22,37-24)21(33)13-35-23(34)14-5-6-14/h7-9,14,16-17,19-20,22,32H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBDXWBBMOEVPI-XBQQDWOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6CC6)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5CC5)C[C@@H](C6=CC(=O)C=C[C@@]63C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024166 | |

| Record name | Ciprocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58524-83-7 | |

| Record name | Ciprocinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58524-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprocinonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058524837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciprocinonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y88CP83MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ciprocinonide: An In-Depth Technical Guide on its Presumed Mechanism of Action

Disclaimer: Ciprocinonide (developmental code name RS-2386), a synthetic glucocorticoid, was never marketed, and as such, there is a significant lack of publicly available preclinical and clinical data. This guide, therefore, extrapolates its mechanism of action based on the well-established pharmacology of its parent compound, fluocinolone acetonide, and other potent topical corticosteroids. All quantitative data and experimental protocols provided herein are representative of closely related glucocorticoids and should be interpreted as illustrative of the expected activity of this compound.

Introduction

This compound, chemically known as fluocinolone acetonide cyclopropylcarboxylate, is a synthetic corticosteroid designed for topical anti-inflammatory activity. As a member of the glucocorticoid class, its primary mechanism of action is presumed to involve its function as a glucocorticoid receptor (GR) agonist. This interaction initiates a cascade of genomic and non-genomic events that culminate in potent anti-inflammatory, immunosuppressive, and anti-proliferative effects. This technical guide will provide a detailed overview of the core mechanisms by which this compound is expected to exert its pharmacological effects, supported by representative data from analogous compounds.

Glucocorticoid Receptor Binding

The foundational step in the mechanism of action of any glucocorticoid is its binding to the cytosolic Glucocorticoid Receptor (GR). The affinity of this binding is a key determinant of the steroid's potency.

Relative Receptor Affinity

While specific binding affinity data for this compound is unavailable, the relative receptor affinity (RRA) for a range of topical corticosteroids has been determined in competitive binding assays. These assays typically measure the ability of an unlabeled steroid to displace a radiolabeled ligand (e.g., [³H]-dexamethasone) from the GR. The potency of a corticosteroid at the site of action is significantly determined by its affinity to the glucocorticoid receptor.[1][2] It is anticipated that this compound would exhibit a high RRA, comparable to other potent fluorinated corticosteroids.

Table 1: Representative Relative Receptor Affinity of Topical Corticosteroids

| Compound | Relative Receptor Affinity (RRA)* |

| Dexamethasone | 100 |

| Mometasone Furoate | 2244 |

| Fluticasone Propionate | 1775 |

| Budesonide | 935 |

| Triamcinolone Acetonide | 364 |

*RRA is relative to Dexamethasone = 100. Data is compiled from various sources and may show inter-laboratory variability.

Genomic Mechanisms of Action

Upon binding to its ligand, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Within the nucleus, the ligand-activated GR dimerizes and modulates gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation

Transactivation involves the binding of GR homodimers to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This process upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of inflammatory mediators like prostaglandins and leukotrienes. While transactivation contributes to the anti-inflammatory effects, it is also associated with many of the adverse effects of long-term corticosteroid therapy.

The transactivation potential of a glucocorticoid can be quantified using a GRE-driven reporter gene assay, where the expression of a reporter gene (e.g., luciferase) is proportional to the activation of the GR. The potency is typically expressed as the half-maximal effective concentration (EC50).

Table 2: Representative Transactivation Potency of Topical Corticosteroids (GRE-Luciferase Reporter Assay)

| Compound | EC50 (nM) |

| Dexamethasone | 36 |

| Fluticasone Propionate | 0.98 |

| Budesonide | 1.1 |

Transrepression

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. In this pathway, the activated GR, without directly binding to DNA, interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] By sequestering these transcription factors, the GR prevents them from binding to their respective DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The potency of transrepression can be assessed using reporter gene assays where the reporter gene is under the control of an NF-κB or AP-1 responsive promoter. The inhibitory concentration (IC50) reflects the concentration of the glucocorticoid required to achieve 50% inhibition of the inflammatory stimulus-induced reporter gene expression.

Table 3: Representative Transrepression Potency of Topical Corticosteroids (NF-κB Reporter Assay)

| Compound | IC50 (nM) |

| Dexamethasone | 0.5 |

| Fluticasone Propionate | 0.005 |

| Budesonide | 0.027 |

Inhibition of Pro-Inflammatory Cytokines

A major consequence of the genomic actions of glucocorticoids is the profound inhibition of pro-inflammatory cytokine production. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. By suppressing the transcription of these and other cytokines, glucocorticoids effectively dampen the inflammatory cascade.

The inhibitory effect of corticosteroids on cytokine production can be quantified by measuring the reduction in cytokine release from stimulated immune cells or cell lines.

Table 4: Representative Inhibition of Cytokine Production by Topical Corticosteroids

| Compound | Cytokine Inhibited | IC50 (nM) | Cell Type |

| Dexamethasone | GM-CSF | 2.2 | A549 |

| Fluticasone Propionate | GM-CSF | 0.018 | A549 |

| Budesonide | GM-CSF | 0.05 | A549 |

Signaling Pathways and Experimental Workflows

The intricate mechanism of action of glucocorticoids can be visualized through signaling pathway diagrams and the workflows of the key experiments used to elucidate these mechanisms.

Signaling Pathways

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflows

Caption: Key Experimental Workflows for Glucocorticoid Activity Assessment.

Detailed Experimental Protocols

The following are generalized protocols for the key assays used to characterize the mechanism of action of glucocorticoids. Specific details may vary between laboratories and commercial kits.

Radioligand Binding Assay for Glucocorticoid Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.

Materials:

-

GR-containing cell lysate (e.g., from A549 cells) or recombinant human GR.

-

Radiolabeled ligand: [³H]-dexamethasone.

-

Unlabeled test compound (e.g., this compound) and reference compound (e.g., dexamethasone).

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

96-well filter plates with glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound and reference compound.

-

In a 96-well plate, combine the GR preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of the unlabeled compound.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

-

Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for Transactivation/Transrepression

Objective: To measure the potency of a test compound in activating (transactivation) or inhibiting (transrepression) GR-mediated gene expression.

Materials:

-

Mammalian cell line (e.g., HEK293T or A549).

-

Expression vector for human GR.

-

Reporter plasmid:

-

For transactivation: containing multiple GREs upstream of a luciferase gene (e.g., pGRE-Luc).

-

For transrepression: containing an NF-κB or AP-1 responsive promoter upstream of a luciferase gene (e.g., pNFκB-Luc).

-

-

Transfection reagent.

-

Test compound (e.g., this compound) and reference compound.

-

For transrepression: a pro-inflammatory stimulus (e.g., TNF-α).

-

Luciferase assay reagent and a luminometer.

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the appropriate reporter plasmid and the GR expression vector using a suitable transfection reagent.

-

Allow cells to recover and express the plasmids (typically 24 hours).

-

For Transactivation:

-

Replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate for 18-24 hours.

-

-

For Transrepression:

-

Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

-

Add a pro-inflammatory stimulus (e.g., TNF-α) to all wells except the negative control.

-

Incubate for an additional period (e.g., 6-8 hours).

-

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence using a luminometer.

-

Plot the luciferase activity against the logarithm of the test compound concentration.

-

Determine the EC50 (for transactivation) or IC50 (for transrepression) value.

Conclusion

While direct experimental data for this compound is not available, its chemical structure as a potent fluorinated corticosteroid strongly suggests a mechanism of action centered on high-affinity binding to the glucocorticoid receptor. This binding is anticipated to trigger the classical genomic pathways of transactivation and, more critically for its anti-inflammatory effects, transrepression of key pro-inflammatory transcription factors like NF-κB and AP-1. The expected outcome is a robust inhibition of the inflammatory cascade, including the suppression of pro-inflammatory cytokine production. The quantitative data and experimental protocols provided in this guide, based on well-characterized analogous compounds, offer a solid framework for understanding the presumed potent anti-inflammatory activity of this compound. Further preclinical evaluation would be necessary to definitively characterize its pharmacological profile.

References

- 1. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ciprocinonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprocinonide, also known as fluocinolone acetonide 21-cyclopropylcarboxylate, is a synthetic glucocorticoid corticosteroid with potential applications in the treatment of inflammatory conditions.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The synthesis is presented as a two-stage process: the preparation of the key intermediate, fluocinolone acetonide, followed by its esterification to yield this compound. Detailed methodologies for purification and analysis are also provided, drawing from established techniques for related steroid compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of corticosteroid-based active pharmaceutical ingredients (APIs).

Synthesis of this compound

The synthesis of this compound is approached in two main stages:

-

Synthesis of Fluocinolone Acetonide: This well-established process involves multiple steps starting from a suitable steroid precursor.

-

Esterification of Fluocinolone Acetonide: The final step involves the esterification of the 21-hydroxyl group of fluocinolone acetonide with cyclopropanecarboxylic acid or a reactive derivative thereof.

Stage 1: Synthesis of Fluocinolone Acetonide (Precursor)

The synthesis of fluocinolone acetonide is a complex multi-step process that has been described in various patents. A general synthetic route starts from a fluorinated steroid raw material and involves several key transformations, including the formation of a diester, epoxidation, enol ester formation, further fluorination, dehydrogenation, dehydration, oxidation, and finally, the formation of the acetonide group.[2]

A representative synthetic pathway can be summarized as follows:

-

Starting Material: A suitable fluorinated steroid precursor.

-

Key Reactions:

-

Diesterification

-

Epoxidation

-

Enol ester formation

-

6α-Fluorination

-

Dehydrogenation

-

9α-Fluorination

-

Dehydration

-

Oxidation

-

Acetonide formation (reaction with acetone)[2]

-

The overall process is lengthy and requires careful control of reaction conditions to manage impurities and ensure stable yields.[2]

Stage 2: Synthesis of this compound (Esterification)

Reaction: Fluocinolone Acetonide + Cyclopropanecarbonyl Chloride → this compound

Experimental Protocol (Representative):

-

Dissolution: Dissolve fluocinolone acetonide in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine).

-

Acylation: Cool the solution in an ice bath and slowly add cyclopropanecarbonyl chloride (or cyclopropanecarboxylic anhydride) dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid chloride and acid byproducts.

-

Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of crystallization and chromatographic techniques is typically employed for the purification of corticosteroids.

Crystallization

Crystallization is a fundamental technique for the purification of organic compounds.[3]

Experimental Protocol (General):

-

Solvent Selection: Select a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[3] Common solvents for steroid crystallization include acetone, ethanol, methanol, ethyl acetate, and mixtures thereof with water.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Multiple recrystallizations may be necessary to achieve the desired level of purity.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the purification of high-purity compounds. For analytical purposes to determine purity, a validated RP-HPLC method is essential.

Analytical HPLC Method (Representative):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of acetonitrile and water, or methanol and water, often with a pH modifier like phosphoric acid. A common mobile phase for related compounds is methanol:water (75:25 v/v).[4] |

| Flow Rate | Typically 1.0 mL/min.[4] |

| Detection | UV detection at a wavelength where the chromophore of the steroid absorbs, for example, 238 nm.[4] |

| Temperature | Ambient or controlled (e.g., 25 °C).[4] |

This analytical method can be scaled up to a preparative scale for purification by using a larger column and a higher flow rate.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₄F₂O₇ | [5] |

| Molecular Weight | 520.57 g/mol | |

| CAS Number | 58524-83-7 | [5] |

| Appearance | Solid powder | |

| Purity (Typical) | >98% |

Quantitative Analysis Parameters (Representative)

| Analysis | Parameter | Typical Value/Range |

| Synthesis | Reaction Yield | Not specifically reported for this compound, but yields for analogous esterifications can range from moderate to high. |

| Purification | Purity after Crystallization | >98% |

| Purity after Preparative HPLC | >99.5% | |

| HPLC Analysis | Retention Time | Dependent on specific HPLC conditions. |

| Linearity Range | Typically in the µg/mL range. | |

| Limit of Detection (LOD) | Dependent on the detector and compound. | |

| Limit of Quantification (LOQ) | Dependent on the detector and compound. |

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound from a steroid precursor.

Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for this compound synthesis and purification.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway for this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. While a specific, publicly documented synthesis protocol for this compound remains elusive, the provided information, based on analogous chemical transformations and established purification techniques for corticosteroids, offers a robust framework for its preparation and characterization. The detailed experimental considerations and analytical methods described herein are intended to aid researchers and drug development professionals in their work with this potent synthetic corticosteroid. Further research to optimize the synthesis and fully characterize this compound is encouraged.

References

Ciprocinonide: A Technical Overview of an Unmarketed Corticosteroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprocinonide (developmental code name RS-2386) is a synthetic glucocorticoid corticosteroid that, despite its synthesis and initial investigation, was never brought to market.[1][2][3] This document provides a comprehensive technical guide to the known chemical and physical properties of this compound. Due to its undeveloped status, publicly available information regarding its specific pharmacological properties, detailed experimental protocols, and precise signaling pathways is limited. This guide consolidates the available data from chemical databases and presents a generalized overview of the expected biological context for a compound of this class.

Chemical Structure and Properties

This compound, also known as fluocinolone acetonide cyclopropylcarboxylate, is a pregnane derivative.[1][2] Its chemical structure is characterized by a fluorinated steroid backbone, a feature common to many potent corticosteroids.

Chemical Identification

A summary of the key chemical identifiers for this compound is provided in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12S)-4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1][3]dioxol-6b-yl]-2-oxoethyl cyclopropanecarboxylate | [1] |

| CAS Number | 58524-83-7 | [1][2] |

| Molecular Formula | C₂₈H₃₄F₂O₇ | [1][2] |

| SMILES | C[C@]12C--INVALID-LINK--(C)C)C(=O)COC(=O)C5CC5)C--INVALID-LINK--C=C[C@@]63C)F)F">C@@HO | [1] |

| InChI | InChI=1S/C28H34F2O7/c1-24(2)36-22-11-16-17-10-19(29)18-9-15(31)7-8-25(18,3)27(17,30)20(32)12-26(16,4)28(22,37-24)21(33)13-35-23(34)14-5-6-14/h7-9,14,16-17,19-20,22,32H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,25-,26-,27-,28+/m0/s1 | [1] |

| Synonyms | RS-2386, Fluocinolone acetonide 21-cyclopropylcarboxylate | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are largely based on computational predictions due to the absence of extensive experimental data. These properties are summarized in Table 2.

| Property | Value | Source |

| Molecular Weight | 520.57 g/mol | [1] |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 99.1 Ų | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Pharmacological Profile (Inferred)

As a glucocorticoid corticosteroid, this compound is expected to exert its effects through mechanisms common to this class of drugs. However, specific data on the pharmacodynamics and pharmacokinetics of this compound are not publicly available.

Mechanism of Action

Glucocorticoids typically function by binding to the glucocorticoid receptor (GR) in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates gene expression. The primary actions are the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines and chemokines.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic and pharmacokinetic profiles of this compound have not been characterized in the public domain. Research on related compounds suggests that the addition of the cyclopropylcarboxylate group at the 21-position may influence its potency, duration of action, and metabolic fate.

Experimental Protocols

Signaling Pathway

The following diagram illustrates the generalized signaling pathway of glucocorticoids, which is the presumed mechanism of action for this compound.

Caption: Generalized glucocorticoid signaling pathway.

Conclusion

This compound remains an obscure member of the synthetic corticosteroid family. While its chemical structure and some basic properties are documented, a significant information gap exists regarding its biological activity and therapeutic potential. This is a direct consequence of its failure to proceed through clinical development. For researchers in drug discovery, this compound may serve as a case study or a structural template for the design of novel corticosteroids with potentially improved therapeutic profiles. Further investigation into this and similar unmarketed compounds could yield valuable insights into structure-activity relationships within this important class of drugs.

References

Ciprocinonide (RS-2386): A Technical Overview of a Novel Synthetic Corticosteroid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprocinonide, with the developmental code name RS-2386, is a synthetic glucocorticoid corticosteroid that was the subject of pharmaceutical research but was never brought to market.[1][2] Chemically identified as fluocinolone acetonide cyclopropylcarboxylate, it belongs to the family of potent anti-inflammatory steroids.[1][2] This document provides a comprehensive technical overview of the available information regarding the developmental history, mechanism of action, and potential therapeutic applications of this compound (RS-2386).

Chemical and Physical Properties

This compound is a derivative of fluocinolone acetonide, a well-established topical corticosteroid. The key structural feature of this compound is the addition of a cyclopropylcarboxylate ester at the C21 position of the fluocinolone acetonide backbone.[1][2] This modification was likely intended to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially altering its potency, duration of action, and systemic absorption.

| Property | Value | Reference |

| Chemical Name | Fluocinolone acetonide 21-cyclopropylcarboxylate | [1][2][3][4] |

| Developmental Code | RS-2386 | [1][2][3][4][5] |

| CAS Number | 58524-83-7 | [3][4][5] |

| Molecular Formula | C28H34F2O7 | [4][5] |

| Molecular Weight | 520.57 g/mol | [5] |

Developmental History

Detailed public records on the developmental history of this compound (RS-2386) are scarce. As the compound was never marketed, much of the preclinical and clinical data likely remains in proprietary archives of the developing pharmaceutical company, potentially Syntex Corporation, which was active in steroid research. The development of new corticosteroid esters, such as this compound, was a common strategy to optimize the therapeutic index of existing glucocorticoids by altering their lipophilicity and metabolic stability.[6]

Synthesis

The synthesis of this compound involves the esterification of fluocinolone acetonide at the 21-hydroxyl group with cyclopropanecarboxylic acid or a reactive derivative thereof. The parent molecule, fluocinolone acetonide, is synthesized through a multi-step process starting from a steroid precursor, involving key reactions such as fluorination and acetonide formation to enhance its glucocorticoid activity.[7]

Figure 1: Generalized synthesis workflow for this compound (RS-2386).

Mechanism of Action

As a glucocorticoid, this compound's primary mechanism of action is through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[8][9]

Signaling Pathway

Upon diffusing into the target cell, this compound binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus. Inside the nucleus, the this compound-GR complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[9]

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. usbio.net [usbio.net]

- 5. This compound | C28H34F2O7 | CID 11954352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]

In Vitro Glucocorticoid Receptor Binding Affinity of Ciprocinonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the in vitro binding affinity of glucocorticoids to the glucocorticoid receptor (GR). While specific quantitative binding data for Ciprocinonide, a synthetic glucocorticoid, is not publicly available, this document outlines the established experimental protocols and data interpretation frameworks applicable to its characterization. The guide details the canonical glucocorticoid receptor signaling pathway and presents a standardized competitive radioligand binding assay protocol. Comparative binding affinity data for several clinically relevant glucocorticoids are provided to serve as a benchmark for potential future studies on this compound. This document is intended to be a resource for researchers and professionals involved in the discovery and development of novel corticosteroid-based therapeutics.

Introduction to Glucocorticoid Receptor Signaling

Glucocorticoids exert their wide-ranging physiological effects primarily through binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor.[1][2] The classical, or genomic, signaling pathway is a multi-step process that ultimately modulates the transcription of target genes.[1][2]

Upon entering the cell, a glucocorticoid molecule binds to the ligand-binding domain (LBD) of the GR, which resides in the cytoplasm in an inactive complex with chaperone proteins, including heat shock proteins (HSPs) and immunophilins.[3] Ligand binding induces a conformational change in the GR, leading to the dissociation of this chaperone complex.[1] This unmasking allows the GR-ligand complex to translocate into the nucleus.[1]

Within the nucleus, the activated GR can modulate gene expression through several mechanisms:

-

Transactivation: GR dimers can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent upregulation of gene transcription.[1][2]

-

Transrepression: The GR can also repress gene expression by interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key mediators of pro-inflammatory gene expression.[2] This interaction often occurs through protein-protein interactions without direct GR-DNA binding.

A simplified representation of this signaling pathway is depicted below.

Glucocorticoid Receptor Signaling Pathway

Experimental Protocol: In Vitro Glucocorticoid Receptor Binding Assay

The determination of a compound's binding affinity for the GR is a critical step in its preclinical evaluation. The most common method for this is the competitive radioligand binding assay.[4] This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the GR.

Materials and Reagents

-

Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., human lung tissue, cultured A549 cells).[5][6]

-

Radioligand: A high-affinity, radiolabeled glucocorticoid, typically [³H]-dexamethasone.

-

Test Compound: Unlabeled this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Reference Compound: Unlabeled dexamethasone for establishing a standard competition curve.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing stabilizers.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: To separate bound from free radioligand.

Assay Procedure

The following protocol outlines a typical competitive binding assay:

-

Preparation of Receptor Homogenate: Tissues or cells are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in glucocorticoid receptors. The protein concentration of the homogenate is determined.[6]

-

Incubation: A constant concentration of the radioligand ([³H]-dexamethasone) and the receptor preparation are incubated with varying concentrations of the unlabeled test compound (this compound) or the reference compound (dexamethasone).[4]

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.[6]

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[6]

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. This generates a sigmoidal competition curve from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.[7]

The workflow for this experimental procedure is illustrated in the diagram below.

Competitive Radioligand Binding Assay Workflow

Data Presentation and Interpretation

The primary output of a competitive binding assay is the relative binding affinity (RBA) or the inhibition constant (Ki) of the test compound. The RBA is often expressed relative to a standard glucocorticoid, such as dexamethasone, which is assigned an RBA of 100.[5]

While no specific binding affinity data for this compound has been published, the following table presents the relative binding affinities for several well-characterized glucocorticoids to provide a comparative context.

| Compound | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| Budesonide | 930 |

| Fluticasone Propionate | 1800 |

| Mometasone Furoate | 2200 |

| Triamcinolone Acetonide | 361 |

| Flunisolide | 180 |

| ¹Relative to Dexamethasone = 100. Data compiled from multiple sources.[5][8][9] |

A higher RBA value indicates a greater affinity of the compound for the glucocorticoid receptor. It is important to note that in vitro binding affinity is a key determinant of a glucocorticoid's potency but does not solely dictate its clinical efficacy, which is also influenced by pharmacokinetic and pharmacodynamic factors.[10]

Conclusion

The in vitro determination of glucocorticoid receptor binding affinity is a fundamental aspect of the characterization of novel corticosteroids. Although specific data for this compound remains to be published, the well-established competitive radioligand binding assay provides a robust and reliable method for obtaining this crucial information. The experimental protocol and comparative data presented in this guide offer a framework for the potential evaluation of this compound and other new chemical entities targeting the glucocorticoid receptor. Such studies are essential for understanding the structure-activity relationships and for the rational design of future anti-inflammatory therapies.

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

Ciprocinonide Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ciprocinonide in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document also includes solubility information for structurally similar corticosteroids, fluocinolone acetonide and triamcinolone acetonide, to provide valuable context and estimation. Furthermore, detailed experimental protocols for determining solubility are outlined to assist researchers in generating their own data.

Core Data Presentation: Solubility of this compound and Related Corticosteroids

| Solvent | This compound | Fluocinolone Acetonide | Triamcinolone Acetonide |

| Water | Data not available | Practically insoluble[1][2][3][4] | Practically insoluble[5][6][7] |

| Ethanol | Data not available | Approximately 5 mg/mL[8]; Soluble[2][4]; Sparingly soluble[5]; Slightly soluble[1] | Approximately 5 mg/mL[9]; Moderately soluble[6]; Sparingly soluble[5][7] |

| Methanol | Data not available | Soluble[3]; Sparingly soluble[2]; Slightly soluble[5] | Very soluble[6]; Slightly soluble[5][7] |

| Acetone | Data not available | Soluble[1][3][4]; Freely soluble[2] | Moderately soluble[6]; Sparingly soluble[5][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble (quantitative data not available)[10] | Approximately 20 mg/mL[8] | Approximately 20 mg/mL[9] |

| Dimethylformamide (DMF) | Data not available | Approximately 20 mg/mL[8] | Approximately 20 mg/mL[9]; Freely soluble[7] |

| Chloroform | Data not available | Soluble[3]; Sparingly soluble[2] | Moderately soluble[6] |

| Dioxane | Data not available | Slightly soluble[1] | Sparingly soluble[5][7] |

| Diethyl Ether | Data not available | Very slightly soluble[2]; Insoluble[1] | Slightly soluble[6]; Practically insoluble[5][7] |

| Petroleum Ether | Data not available | Insoluble[1][3] | Data not available |

| Acetic Acid (100%) | Data not available | Freely soluble[2] | Data not available |

Disclaimer: The solubility data for fluocinolone acetonide and triamcinolone acetonide are provided for estimation purposes only and may not be fully representative of this compound's solubility profile. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

Experimental Protocols: Equilibrium Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[11] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Shake-Flask Method Protocol

1. Materials and Equipment:

-

This compound (or other test compound)

-

Selected laboratory solvents (high purity)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials for sample collection and analysis

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually present throughout the experiment to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

Report the solubility in units such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Fluocinolone Acetonide | 67-73-2 [chemicalbook.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. guinama.com [guinama.com]

- 4. uspbpep.com [uspbpep.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. guinama.com [guinama.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. benchchem.com [benchchem.com]

A Methodological Guide to Investigating the Pharmacokinetics and Metabolism of Synthetic Corticosteroids in Animal Models: A Case Study Approach for Ciprocinonide

Disclaimer: Publicly available scientific literature lacks specific studies on the pharmacokinetics and metabolism of Ciprocinonide, a synthetic glucocorticoid that was never marketed.[1][2] This technical guide, therefore, outlines the established and recommended methodologies that researchers and drug development professionals would employ to characterize the pharmacokinetic and metabolic profile of a novel synthetic corticosteroid, using this compound as a hypothetical subject.

Introduction

This compound, also known as fluocinolone acetonide cyclopropylcarboxylate, is a synthetic corticosteroid.[1][2] The preclinical assessment of such compounds is a critical step in drug development, providing essential information on their absorption, distribution, metabolism, and excretion (ADME). These pharmacokinetic studies are fundamental to understanding a drug's efficacy and safety profile. Animal models serve a crucial role in these initial evaluations.[3][4][5] This guide details the experimental protocols and analytical methods that would be utilized to thoroughly investigate the pharmacokinetics and metabolism of a compound like this compound in various animal models.

Core Principles of Pharmacokinetic and Metabolism Studies in Animal Models

The primary objective of preclinical pharmacokinetic studies is to characterize the disposition of a drug in a living organism. This involves quantifying the drug and its metabolites in biological matrices over time. Key parameters such as bioavailability, clearance, volume of distribution, and half-life are determined to predict the drug's behavior in humans.

Selection of Animal Models

The choice of animal models is a critical consideration in preclinical drug development.[6] Rodents, such as mice and rats, are commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology.[6] Larger animals, like dogs and non-human primates, are often used in later stages of preclinical development as their physiological systems can more closely resemble those of humans.[7] The selection of species can be influenced by similarities in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, between the animal model and humans.[7]

Detailed Experimental Protocols

The following sections outline the detailed methodologies for conducting pharmacokinetic and metabolism studies of a synthetic corticosteroid like this compound.

Drug Administration and Sample Collection

Objective: To administer this compound to animal models via relevant routes and collect biological samples at predetermined time points for analysis.

Protocols:

-

Animal Models: Male and female Sprague-Dawley rats (200-250 g) and Beagle dogs (8-12 kg). Animals would be acclimatized for at least one week before the experiment.

-

Drug Formulation: For intravenous (IV) administration, this compound would be dissolved in a vehicle such as a mixture of saline, ethanol, and polyethylene glycol. For oral (PO) administration, the compound would be suspended in a vehicle like 0.5% carboxymethylcellulose.

-

Administration Routes and Doses:

-

Intravenous (IV): A single bolus injection via the tail vein in rats or the cephalic vein in dogs. A typical dose might be 1 mg/kg.

-

Oral (PO): Administered via gavage. A typical dose might be 10 mg/kg.

-

-

Sample Collection:

-

Blood: Serial blood samples (approximately 0.25 mL for rats, 2 mL for dogs) would be collected from the jugular or saphenous vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Blood would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

-

Urine and Feces: Animals would be housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

-

Tissue Distribution (for terminal studies): At the end of the study, animals would be euthanized, and various tissues (e.g., liver, kidney, lung, heart, brain, muscle, fat) would be collected to determine drug distribution.[8][9]

-

Analytical Methods for Quantification

Objective: To develop and validate a sensitive and specific analytical method for the quantification of this compound and its potential metabolites in biological matrices.

Protocols:

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant would then be evaporated and reconstituted in the mobile phase.

-

Urine: Dilution with water or a buffer, followed by centrifugation or filtration.

-

Feces and Tissues: Homogenization in a suitable buffer, followed by liquid-liquid extraction or solid-phase extraction.

-

-

Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity in quantifying drugs and metabolites in complex biological samples.[10][11][12]

-

Chromatographic Conditions: A C18 reverse-phase column would likely be used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for quantification. Specific precursor-to-product ion transitions for this compound and its metabolites would be determined.

-

-

Method Validation: The analytical method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation: Pharmacokinetic Parameters

The collected concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats and Dogs.

| Parameter | Unit | Rat (IV, 1 mg/kg) | Rat (PO, 10 mg/kg) | Dog (IV, 1 mg/kg) | Dog (PO, 10 mg/kg) |

| Absorption | |||||

| Cmax | ng/mL | - | Value | - | Value |

| Tmax | h | - | Value | - | Value |

| AUC(0-t) | ngh/mL | Value | Value | Value | Value |

| AUC(0-inf) | ngh/mL | Value | Value | Value | Value |

| F (%) | % | - | Value | - | Value |

| Distribution | |||||

| Vd | L/kg | Value | - | Value | - |

| Elimination | |||||

| CL | L/h/kg | Value | - | Value | - |

| t1/2 | h | Value | Value | Value | Value |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; F: Bioavailability; Vd: Volume of distribution; CL: Clearance; t1/2: Half-life.

Visualization of Experimental Workflows and Metabolic Pathways

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study.

Caption: Experimental workflow for a typical animal pharmacokinetic study.

Generalized Metabolic Pathways for Corticosteroids

Corticosteroids typically undergo extensive metabolism, primarily in the liver.[13] The biotransformation pathways often involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[13]

The following diagram illustrates the potential metabolic pathways for a synthetic corticosteroid.

Caption: Generalized metabolic pathways for a synthetic corticosteroid.

Conclusion

While specific data on the pharmacokinetics and metabolism of this compound are not available in the public domain, this guide provides a comprehensive framework of the methodologies that would be employed to characterize such a compound. The detailed experimental protocols, from animal model selection and drug administration to advanced analytical quantification, represent the standard approach in preclinical drug development. The resulting pharmacokinetic parameters and understanding of metabolic pathways are crucial for making informed decisions about the potential clinical development of a new drug candidate. For any new chemical entity, a thorough investigation following these principles is essential to ensure a comprehensive understanding of its ADME properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selection of a Suitable Animal Model to Evaluate Secretion of Drugs in the Human Milk: A Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The immunochemical distribution of cyclophilin in normal mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animals and animal tissues in the discipline of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alliedacademies.org [alliedacademies.org]

- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ciprocinonide vs. Ciclesonide: A Molecular-Level Comparative Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the molecular and functional differences between two synthetic corticosteroids: ciprocinonide and ciclesonide. While both compounds share the core pregnane steroid structure, their distinct substitutions lead to significant differences in their physicochemical properties, pharmacokinetic profiles, and mechanisms of action. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in pharmacology and drug development. Ciclesonide is a commercially successful inhaled corticosteroid, whereas this compound, a developmental compound, was never marketed. This guide elucidates the molecular attributes that likely contributed to these divergent outcomes.

Introduction

Corticosteroids are a cornerstone in the management of inflammatory diseases. The therapeutic efficacy of these agents is intrinsically linked to their molecular structure, which dictates their binding affinity for the glucocorticoid receptor (GR), pharmacokinetic properties, and potential for adverse effects. This guide focuses on a comparative analysis of this compound and ciclesonide, two synthetic glucocorticoids with notable structural differences that translate into distinct pharmacological profiles.

Ciclesonide is a non-halogenated corticosteroid that is administered as a prodrug and has demonstrated a favorable therapeutic index, particularly in the treatment of asthma and allergic rhinitis.[1] In contrast, this compound, also known as fluocinolone acetonide cyclopropylcarboxylate, is a fluorinated corticosteroid that did not progress to clinical use.[2][3] Understanding the molecular distinctions between these two compounds can provide valuable insights into the structure-activity relationships that govern the efficacy and safety of synthetic corticosteroids.

Molecular Structure and Physicochemical Properties

The fundamental difference between this compound and ciclesonide lies in their chemical structures, which in turn influences their physicochemical properties.

This compound (fluocinolone acetonide cyclopropylcarboxylate) is a doubly fluorinated corticosteroid. Its chemical formula is C28H34F2O7, with a molecular weight of 520.570 g/mol .[2] Key structural features include the fluorine atoms at positions 6α and 9α, and a cyclopropylcarboxylate group at the C-21 position.

Ciclesonide is a non-halogenated corticosteroid. Its chemical formula is C32H44O7, and its molecular weight is 540.7 g/mol . Structurally, it is characterized by a cyclohexylmethylene bis(oxy) group at the C-16 and C-17 positions and an isobutyrate ester at the C-21 position.

A summary of their key physicochemical properties is presented in Table 1.

| Property | This compound | Ciclesonide |

| IUPAC Name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12S)-4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][2]dioxol-6b-yl]-2-oxoethyl cyclopropanecarboxylate | 2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate |

| Developmental Code | RS-2386[2] | Not applicable |

| Marketing Status | Never marketed[2] | Marketed (e.g., Alvesco, Omnaris) |

| Molecular Formula | C28H34F2O7[2] | C32H44O7 |

| Molecular Weight | 520.570 g/mol [2] | 540.7 g/mol |

| Key Structural Features | 6α, 9α-difluoro substitution; C-21 cyclopropylcarboxylate | Non-halogenated; C-16,17 cyclohexylmethylene acetal; C-21 isobutyrate |

| Prodrug Nature | Not explicitly defined as a prodrug in available literature. | Yes, activated by esterases in the lungs. |

Mechanism of Action and Signaling Pathway

Both this compound and ciclesonide are presumed to exert their anti-inflammatory effects through interaction with the glucocorticoid receptor. However, ciclesonide's mechanism is well-documented as a prodrug, a feature that significantly influences its therapeutic action.

Ciclesonide: A Prodrug Approach

Ciclesonide is administered in an inactive form and requires enzymatic activation in the target tissue.[1] Upon inhalation, ciclesonide is converted by esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC).[1] This localized activation is a key feature of its design, intended to minimize systemic side effects.

The active metabolite, des-CIC, has a high affinity for the glucocorticoid receptor. The binding of des-CIC to the GR initiates a cascade of events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and other mediators of inflammation.

References

Transcriptional Profiling of Cells Treated with Ciprocinonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the transcriptional profiling of cells treated with ciprocinonide, a synthetic glucocorticoid. While this compound itself was never marketed, its classification as a glucocorticoid allows for the generation of a representative technical whitepaper based on the well-documented effects of this class of drugs on cellular gene expression. This document outlines detailed experimental protocols for cell culture, drug treatment, and microarray analysis, presents hypothetical yet representative quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. The intended audience for this guide includes researchers, scientists, and drug development professionals interested in the genomic effects of glucocorticoids and the methodologies used to elucidate them.

Introduction

This compound is a synthetic corticosteroid belonging to the glucocorticoid class of hormones. Glucocorticoids are known to exert potent anti-inflammatory and immunosuppressive effects, which are primarily mediated by their interaction with the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and functions as a ligand-dependent transcription factor, modulating the expression of a wide array of target genes. This regulation can occur through direct binding to glucocorticoid response elements (GREs) in the promoter regions of genes, or through protein-protein interactions with other transcription factors.

The transcriptional changes induced by glucocorticoids are central to their therapeutic effects and can include the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory cytokines and chemokines. Furthermore, in certain cell types, such as lymphocytes, glucocorticoids can induce apoptosis, a process that is also driven by specific changes in gene expression.

Understanding the complete transcriptional profile of a novel glucocorticoid like this compound is crucial for elucidating its mechanism of action, identifying potential biomarkers for drug response, and assessing its therapeutic potential and potential off-target effects. This guide provides a detailed framework for conducting such a study, using a hypothetical treatment of a lymphocyte cell line with this compound as a model system.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the culture of a human T-cell acute lymphoblastic leukemia (T-ALL) cell line, such as Jurkat cells, and their subsequent treatment with this compound.

Materials:

-

Jurkat T-cell line (or similar suspension lymphocyte cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (or a representative glucocorticoid such as Dexamethasone)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS), sterile

-

Trypan blue solution

-

Hemocytometer or automated cell counter

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture Maintenance:

-

Maintain Jurkat cells in suspension culture in RPMI-1640 complete medium at a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Passage cells every 2-3 days by diluting the cell suspension with fresh medium to maintain logarithmic growth.

-

Monitor cell viability using trypan blue exclusion.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

This compound Treatment:

-

Seed Jurkat cells at a density of 5 x 10^5 cells/mL in 6-well plates.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to achieve final concentrations of 100 nM. A vehicle control (DMSO) should be prepared at the same final concentration as in the drug-treated wells.

-

Add the this compound working solution or vehicle control to the respective wells.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

RNA Extraction

This protocol details the extraction of total RNA from cultured lymphocytes using a TRIzol-based method.

Materials:

-

TRIzol® reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Microcentrifuge tubes, RNase-free

-

Refrigerated microcentrifuge

Procedure:

-

Cell Harvesting and Lysis:

-

Transfer the cell suspension from each well to a sterile conical tube.

-

Centrifuge at 300 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

-

Add 1 mL of TRIzol® reagent to the cell pellet and lyse the cells by repetitive pipetting.

-

Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

-

-

Phase Separation:

-

Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.

-

Cap the tubes securely and shake vigorously by hand for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

-

-

RNA Precipitation:

-

Transfer the aqueous phase to a fresh tube.

-

Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used for the initial homogenization.

-

Incubate samples at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

-

-

RNA Wash and Resuspension:

-

Remove the supernatant.

-

Wash the RNA pellet once with 1 mL of 75% ethanol.

-

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

-

Dissolve the RNA in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10 minutes at 55-60°C.

-

-

RNA Quality and Quantity Assessment:

-

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for microarray analysis.

-

Microarray Analysis

This protocol provides a general workflow for gene expression profiling using Affymetrix GeneChip® arrays.

Materials:

-

Affymetrix GeneChip® WT Pico Kit (or similar)

-

Affymetrix GeneChip® Hybridization, Wash, and Stain Kit

-

Affymetrix GeneChip® arrays (e.g., Human Clariom S)

-

GeneChip® Hybridization Oven 645

-

GeneChip® Fluidics Station 450

-

GeneChip® Scanner 3000 7G

Procedure:

-

Target Preparation (cDNA Synthesis and Labeling):

-

Starting with 100 ng of total RNA, perform reverse transcription to generate first-strand cDNA.

-

Synthesize second-strand cDNA.

-

Perform in vitro transcription (IVT) to generate cRNA, incorporating biotinylated UTP analogs for labeling.

-

Purify and quantify the labeled cRNA.

-

-

Target Hybridization:

-

Fragment the labeled cRNA to a size of 35-200 bases.

-

Prepare a hybridization cocktail containing the fragmented, labeled cRNA, control oligonucleotides, and hybridization buffers.

-

Inject the hybridization cocktail into the GeneChip® array cartridge.

-

Incubate the array at 45°C for 16 hours in the hybridization oven with rotation at 60 rpm.

-

-

Washing and Staining:

-

Following hybridization, perform the automated washing and staining protocol on the GeneChip® Fluidics Station 450.

-

The washing steps remove non-specifically bound target.

-

The staining step involves binding of a streptavidin-phycoerythrin (SAPE) conjugate to the biotinylated cRNA.

-

-

Scanning and Data Acquisition:

-

Scan the stained array using the GeneChip® Scanner 3000 7G.

-

The scanner excites the phycoerythrin and measures the emitted fluorescence, generating a high-resolution image of the array.

-

The Affymetrix GeneChip® Command Console® (AGCC) software is used to control the scanner and acquire the raw data (.CEL files).

-

-

Data Analysis:

-

Import the .CEL files into a suitable analysis software (e.g., Transcriptome Analysis Console (TAC) Software from Thermo Fisher Scientific, or use R/Bioconductor packages).

-

Perform quality control checks on the raw data.

-

Normalize the data to correct for systematic variations (e.g., using the Robust Multi-array Average (RMA) algorithm).

-

Identify differentially expressed genes between the this compound-treated and vehicle-treated groups. A common threshold for significance is a fold change of >1.5 or <-1.5 and a p-value < 0.05 after correction for multiple testing.

-

Perform downstream analysis such as pathway analysis and gene ontology enrichment to understand the biological implications of the gene expression changes.

-

Data Presentation

The following table summarizes a representative set of differentially expressed genes in a lymphocyte cell line following treatment with this compound for 24 hours. The data is hypothetical but reflects typical gene expression changes induced by glucocorticoids in this cell type.

| Gene Symbol | Gene Name | Fold Change | p-value | Regulation |

| Upregulated Genes | ||||

| TSC22D3 | TSC22 domain family member 3 | 8.5 | 1.2 x 10⁻⁶ | Up |

| DUSP1 | Dual specificity phosphatase 1 | 6.2 | 3.5 x 10⁻⁶ | Up |

| FKBP5 | FK506 binding protein 5 | 5.8 | 4.1 x 10⁻⁶ | Up |

| BCL2L11 (BIM) | BCL2 like 11 | 4.5 | 8.9 x 10⁻⁵ | Up |

| ZBTB16 | Zinc finger and BTB domain containing 16 | 3.9 | 1.5 x 10⁻⁴ | Up |

| PER1 | Period circadian regulator 1 | 3.2 | 2.3 x 10⁻⁴ | Up |

| Downregulated Genes | ||||

| MYC | MYC proto-oncogene | -3.8 | 6.7 x 10⁻⁵ | Down |

| IL2RA | Interleukin 2 receptor subunit alpha | -3.1 | 9.2 x 10⁻⁵ | Down |

| CD69 | CD69 molecule | -2.8 | 1.8 x 10⁻⁴ | Down |

| NFKBIA | NFKB inhibitor alpha | -2.5 | 3.4 x 10⁻⁴ | Down |

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | -2.2 | 5.6 x 10⁻⁴ | Down |

| CCL5 | C-C motif chemokine ligand 5 | -2.0 | 8.1 x 10⁻⁴ | Down |

Table 1: Representative differentially expressed genes in lymphocytes treated with this compound.

Visualization of Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of glucocorticoids, leading to changes in gene expression.

Methodological & Application

Application Notes and Protocols for Ciprocinonide Dose-Response Studies in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprocinonide is a synthetic glucocorticoid corticosteroid, identified as fluocinolone acetonide cyclopropylcarboxylate.[1][2] Like other corticosteroids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR), leading to broad anti-inflammatory and immunosuppressive effects.[3][4][5][6] Understanding the dose-response relationship of this compound in relevant primary cell cultures is crucial for preclinical assessment and therapeutic development. These application notes provide detailed protocols for establishing primary cell cultures, performing dose-response experiments, and assessing the cellular effects of this compound.

Physicochemical Properties of this compound

A solid understanding of the test compound's properties is essential for proper handling and experimental design.

| Property | Value | Source |

| Chemical Name | Fluocinolone acetonide 21-cyclopropylcarboxylate | [1] |